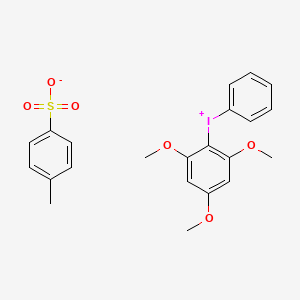

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Descripción

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (CAS: 936326-60-2) is an unsymmetrical diaryliodonium salt characterized by a phenyl group and a 2,4,6-trimethoxyphenyl group bound to a hypervalent iodine center, with a p-toluenesulfonate (tosylate) counterion. This compound is widely used in organic synthesis as a metal-free arylating agent due to its stability, ease of synthesis, and versatility in transferring aryl groups to nucleophiles . Its synthesis, achieved via a one-pot reaction involving aryl iodides, m-CPBA, and trimethoxybenzene, offers high yields (>85%) and broad substrate scope .

Propiedades

IUPAC Name |

4-methylbenzenesulfonate;phenyl-(2,4,6-trimethoxyphenyl)iodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16IO3.C7H8O3S/c1-17-12-9-13(18-2)15(14(10-12)19-3)16-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-10H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEMRLZODUITOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936326-60-2 | |

| Record name | Phenyl(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate typically involves three key components:

- An aryl iodide precursor (commonly iodoarenes such as methyl-4-iodobenzoate or iodobenzene derivatives)

- An oxidant (commonly m-chloroperoxybenzoic acid, m-CPBA)

- The aromatic coupling partner (2,4,6-trimethoxybenzene)

- p-Toluenesulfonic acid (tosic acid) as the counterion source to form the p-toluenesulfonate salt

The reaction proceeds via oxidation of the aryl iodide to an iodine(III) intermediate, followed by electrophilic aromatic substitution with the trimethoxybenzene, and finally salt formation with p-toluenesulfonic acid.

Detailed Preparation Procedure

A highly reliable and reproducible method is described in the Organic Syntheses literature (2019), which is widely regarded as authoritative:

Setup:

A two-necked round-bottom flask equipped with a magnetic stir bar is charged with:- Methyl-4-iodobenzoate (50 mmol, 13.1 g)

- p-Toluenesulfonic acid monohydrate (50 mmol, 9.5 g)

- Acetonitrile (40 mL) to form a turbid suspension

-

- m-Chloroperoxybenzoic acid (m-CPBA, 67.8 mmol, 11.7 g, 1.36 equiv) is added in one portion.

- Additional acetonitrile (10 mL) is added.

- The mixture is heated from room temperature to 75 °C over 20 minutes and stirred at 75 °C for 30 minutes, allowing oxidation of the aryl iodide to iodine(III) species.

-

- 1,3,5-Trimethoxybenzene (50 mmol, 8.4 g) is added.

- Additional acetonitrile (10 mL) is added to homogenize the reaction.

- Stirring continues at 75 °C for 5 minutes, during which the reaction mixture becomes homogeneous and changes color to light orange.

-

- The reaction mixture is cooled to room temperature.

- Methyl tert-butyl ether (MTBE, 300 mL) is added, causing precipitation of the product.

- The precipitate is collected by vacuum filtration, washed, and dried to yield this compound as a white solid.

Reaction Conditions and Notes

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) |

| Temperature | Gradual heating to 75 °C |

| Reaction time (oxidation) | 30 minutes at 75 °C |

| Reaction time (coupling) | 5 minutes at 75 °C |

| Precipitation solvent | Methyl tert-butyl ether (MTBE) |

| Product isolation | Vacuum filtration |

- The slow heating rate (~1.25 °C/min) is critical for controlled oxidation.

- The order of addition and maintaining clarity of the solution are important for high yield and purity.

- Use of p-toluenesulfonic acid ensures formation of the tosylate salt, which is stable and easy to isolate.

- Ultrasonic bath or gentle heating can be used to enhance solubility during stock solution preparation.

Stock Solution Preparation Data

For applications requiring stock solutions of this compound, solubility and molarity calculations are critical. Based on molecular weight (542.38 g/mol), the following table provides volumes of solvent needed for different concentrations and amounts of compound:

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 1.8437 | 0.3687 | 0.1844 |

| 5 | 9.2186 | 1.8437 | 0.9219 |

| 10 | 18.4373 | 3.6875 | 1.8437 |

These data guide precise preparation of stock solutions for research use, ensuring reproducibility.

Summary of Research Findings

- The described method is robust and reproducible, yielding high purity product suitable for further synthetic applications.

- The use of m-CPBA as oxidant is standard and effective for iodine(III) species formation.

- The tosylate counterion provides good stability and solubility characteristics.

- Reaction monitoring by color change and solution clarity is a practical approach.

- The method is scalable and adaptable to different aryl iodide substrates.

Análisis De Reacciones Químicas

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.

Oxidation Reactions: The compound can act as an oxidizing agent in certain organic transformations.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as dichloromethane, and oxidizing agents like m-CPBA . Major products formed from these reactions depend on the specific nucleophile or substrate used but often include arylated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate acts as an electrophile in nucleophilic substitution reactions. The iodonium ion can readily transfer an aryl group to various nucleophiles such as alcohols and amines, facilitating the formation of carbon-heteroatom bonds without the need for transition metals. This characteristic is particularly advantageous for sustainable chemistry practices.

Organic Synthesis

The compound is primarily utilized in organic synthesis as a reagent for metal-free arylation of heteroatom nucleophiles. This capability simplifies the synthesis of complex organic molecules by avoiding the use of toxic transition metals.

| Application Area | Description |

|---|---|

| Arylating Reactions | Introduces aryl groups onto various organic substrates efficiently. |

| Synthesis of Pharmaceuticals | Aids in developing biologically active compounds crucial for medicinal chemistry. |

| Materials Science | Contributes to the production of advanced materials through arylation processes. |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in synthesizing new drug candidates and biologically active molecules. Its ability to facilitate complex reactions makes it a valuable asset in drug discovery.

Industrial Applications

The compound finds applications in the production of fine chemicals and advanced materials in various industrial processes. Its role in facilitating efficient synthetic pathways aligns with the increasing demand for environmentally friendly manufacturing practices.

Case Studies

Recent studies have highlighted the effectiveness of this compound in several key research areas:

- Study on Arylating Alcohols : Research demonstrated that this compound could effectively react with alcohols to form arylated products under mild conditions, showcasing its potential for practical applications in organic synthesis .

- Photoinitiating Systems : The compound has been explored as a photoinitiator in polymerization processes, particularly in dental applications where rapid curing is essential .

Mecanismo De Acción

The mechanism by which Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate exerts its effects involves the transfer of the aryl group to a nucleophile. The iodonium ion acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile . This process is often metal-free, making it an attractive option for green chemistry applications .

Comparación Con Compuestos Similares

Key Research Findings

Actividad Biológica

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (CAS No. 936326-60-2) is a hypervalent iodine compound that has garnered attention for its applications in organic synthesis and potential biological activities. This compound is characterized by its ability to act as an arylating agent, facilitating the transfer of aryl groups to various nucleophiles. Its unique structure, which includes methoxy substituents, enhances its reactivity and stability in biochemical environments.

The biological activity of this compound primarily revolves around its electrophilic nature. The iodonium ion generated from this compound can readily react with nucleophiles due to the delocalization of positive charge across the aromatic rings, weakening the iodine-carbon bond. This allows for efficient nucleophilic substitution reactions, which are crucial in various biochemical processes.

Cellular Effects

Research indicates that this compound can influence cellular functions by modifying key signaling pathways and gene expression. For instance, it has been shown to interact with specific kinases and transcription factors, altering their activity and subsequently affecting gene expression patterns.

Dosage Effects in Animal Models

In studies involving animal models, the effects of this compound vary with dosage. At lower concentrations, it can induce specific biochemical changes without significant toxicity, making it a candidate for further exploration in therapeutic applications .

Interaction with Biological Macromolecules

This compound has been shown to interact with various biological macromolecules. This interaction can lead to the modification of proteins and enzymes through covalent bonding, potentially inhibiting or activating their functions. Such modifications are essential in understanding the compound's role in metabolic pathways and cellular signaling.

Case Studies

- Aryl Transfer Reactions : In a study examining the utility of this compound as an arylating agent, it was found to effectively facilitate reactions with alcohols and amines under metal-free conditions. This characteristic is particularly advantageous in synthetic chemistry where metal contamination must be minimized .

- Lewis Acidity Assessment : The Lewis acidity of various diaryliodonium salts was quantitatively assessed using NMR titrations. The results indicated that this compound exhibited moderate acidity compared to other salts studied, influencing its reactivity in arylation reactions .

- Metabolic Pathway Interactions : Research has indicated that this compound alters metabolic flux by inhibiting key enzymes involved in metabolic pathways. These alterations can lead to significant changes in metabolite levels within cells.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via iodonium salt formation, typically involving the reaction of 2,4,6-trimethoxyphenylboronic acid with iodobenzene diacetate in the presence of p-toluenesulfonic acid. Critical parameters include:

- Temperature : Maintain 0–5°C during precursor mixing to prevent premature decomposition.

- Solvent System : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures removal of unreacted iodobenzene derivatives. Yield optimization requires stoichiometric control of boronic acid and iodobenzene diacetate (1:1.2 molar ratio) .

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Trimethoxy groups appear as three singlets at δ 3.6–3.8 ppm (integration ratio 6:3:3 for methoxy protons). Aromatic protons from the phenyl and p-toluenesulfonate groups show splitting patterns between δ 6.8–7.5 ppm .

- FT-IR : Confirm sulfonate presence via asymmetric S-O stretching at 1180–1250 cm⁻¹ and symmetric stretching at 1040–1080 cm⁻¹.

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 583.02 (calculated for C₂₂H₂₃IO₆S) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset (typically >150°C). Store at –20°C in amber vials to prevent photodegradation.

- Moisture Sensitivity : Karl Fischer titration confirms hygroscopicity; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a photoinitiator in radical polymerization, and how can competing pathways be controlled?

- Methodological Answer : Upon UV irradiation, the iodonium moiety undergoes homolytic cleavage, generating phenyl radicals and iodobenzene. Competing pathways (e.g., recombination) are minimized by:

- Additives : Use tertiary amines (e.g., triethylamine) as co-initiators to scavenge iodine byproducts.

- Wavelength Optimization : Narrow-band UV sources (λ = 365 nm) enhance selective excitation . Time-resolved electron paramagnetic resonance (TR-EPR) tracks radical lifetimes and quenching efficiency .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in C–H functionalization reactions?

- Methodological Answer :

- Transition State Analysis : Calculate activation energies for iodonium-mediated aryl transfer using Gaussian 16 with B3LYP/6-31G(d) basis sets. Focus on hypervalent iodine intermediates.

- Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF) and compare with experimental yields .

Q. What strategies resolve contradictory data regarding the compound’s catalytic efficiency in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Test for trace metal contaminants (e.g., Cu, Pd) via ICP-MS, which may falsely elevate catalytic activity.

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify side-product formation (e.g., diaryliodonium byproducts) .

Q. How does the steric bulk of the trimethoxyphenyl group influence regioselectivity in arylations?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca 2.0) to quantify %Vbur (buried volume) around the iodine center. Compare with less hindered analogs (e.g., diaryliodonium tosylates).

- Substrate Screening : Test electron-deficient vs. electron-rich aryl partners to correlate steric effects with Hammett σ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.